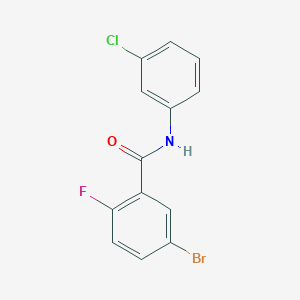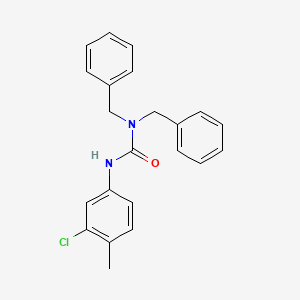![molecular formula C15H12FN B15075919 N-(4-fluorophenyl)-N-[(E,2E)-3-phenyl-2-propenylidene]amine](/img/structure/B15075919.png)
N-(4-fluorophenyl)-N-[(E,2E)-3-phenyl-2-propenylidene]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophenyl)-N-[(E,2E)-3-phenyl-2-propenylidene]amine: is an organic compound that belongs to the class of imines This compound is characterized by the presence of a fluorophenyl group and a phenylpropenylidene group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-N-[(E,2E)-3-phenyl-2-propenylidene]amine typically involves the condensation reaction between 4-fluoroaniline and cinnamaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-(4-fluorophenyl)-N-[(E,2E)-3-phenyl-2-propenylidene]amine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced products.
Substitution: The fluorophenyl group in the compound can participate in electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other substituents such as halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halogens, nitro compounds, alkyl halides; often in the presence of a catalyst or under reflux conditions.
Major Products:
Oxidation: Oxides or other oxidized derivatives.
Reduction: Amines or other reduced products.
Substitution: Substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry: N-(4-fluorophenyl)-N-[(E,2E)-3-phenyl-2-propenylidene]amine is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has potential applications in the development of biologically active molecules. Its structural features make it a candidate for the design of enzyme inhibitors or receptor modulators.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent. Its ability to interact with biological targets suggests it could be useful in the treatment of various diseases.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including dyes, pigments, and polymers.
Mécanisme D'action
The mechanism of action of N-(4-fluorophenyl)-N-[(E,2E)-3-phenyl-2-propenylidene]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system .
Comparaison Avec Des Composés Similaires
- N-(4-chlorophenyl)-N-[(E,2E)-3-phenyl-2-propenylidene]amine
- N-(4-bromophenyl)-N-[(E,2E)-3-phenyl-2-propenylidene]amine
- N-(4-methylphenyl)-N-[(E,2E)-3-phenyl-2-propenylidene]amine
Comparison: N-(4-fluorophenyl)-N-[(E,2E)-3-phenyl-2-propenylidene]amine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and interaction with biological targets, making it different from its chlorinated, brominated, or methylated analogs.
Propriétés
Formule moléculaire |
C15H12FN |
|---|---|
Poids moléculaire |
225.26 g/mol |
Nom IUPAC |
(E)-N-(4-fluorophenyl)-3-phenylprop-2-en-1-imine |
InChI |
InChI=1S/C15H12FN/c16-14-8-10-15(11-9-14)17-12-4-7-13-5-2-1-3-6-13/h1-12H/b7-4+,17-12? |
Clé InChI |
OPKYZHOEFJCYAD-RCYQAAHFSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C=NC2=CC=C(C=C2)F |
SMILES canonique |
C1=CC=C(C=C1)C=CC=NC2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


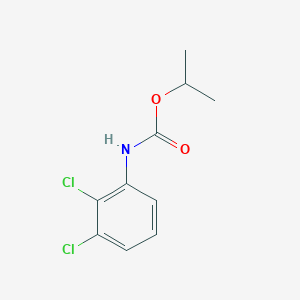

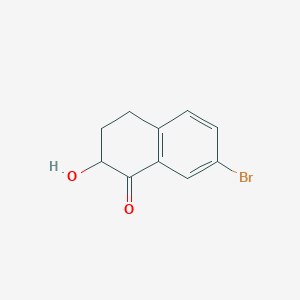


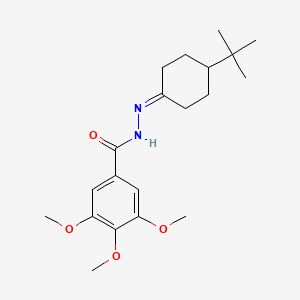
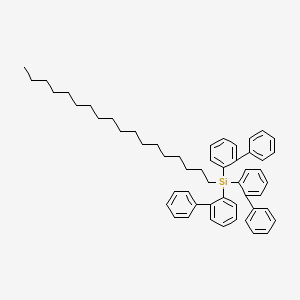
![Ethyl 4-{[(5-chloro-2-methoxyphenyl)carbamoyl]amino}benzoate](/img/structure/B15075907.png)
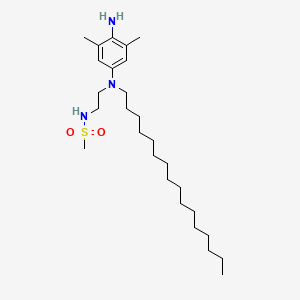
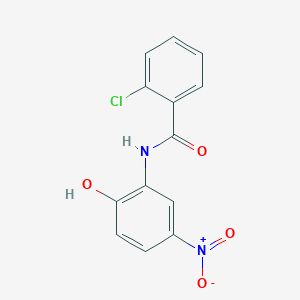

![N-[(1E)-2-(5,6-dichloro-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)ethylidene]aniline](/img/structure/B15075929.png)
